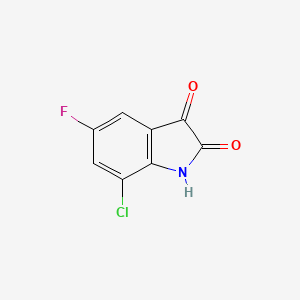

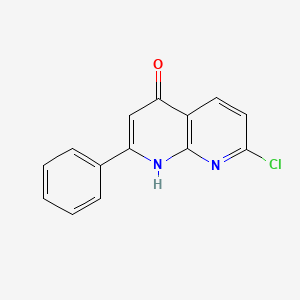

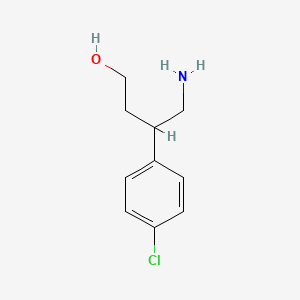

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

説明

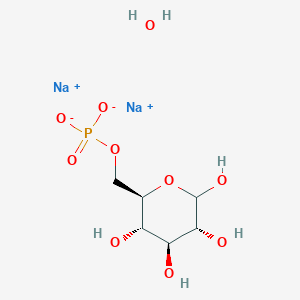

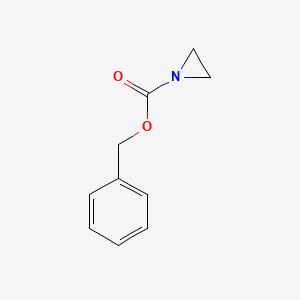

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is a solid compound with the empirical formula C14H9N2OCl . It is an antagonist of the A1 adenosine receptor . This compound is believed to interact with certain biological targets to exert its effects .

Synthesis Analysis

A series of 1,8-naphthyridine derivatives, including 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine, were synthesized in an attempt to obtain potent, selective antagonists for the A1 adenosine receptor subtype . The synthesis of 1,8-naphthyridines has been a subject of considerable interest due to their diverse biological activities and photochemical properties .Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine are not detailed in the search results, the compound is part of the 1,8-naphthyridine class of compounds, which have been synthesized through various methods including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Physical And Chemical Properties Analysis

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is a white solid . It is soluble at 6 mg/mL in DMSO but insoluble in water . The compound has a molecular weight of 256.69 . Its elemental composition is 50.8% carbon, 3.8% hydrogen, and 2.9% nitrogen .科学的研究の応用

Adenosine Receptor Modulation

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is an adenosine A1 receptor antagonist . Adenosine receptors play crucial roles in regulating neurotransmission, inflammation, and cardiovascular function. By blocking the A1 receptor, this compound may influence adenosine-mediated signaling pathways, impacting neuronal activity, vasodilation, and immune responses.

Neuropharmacology and Neuroprotection

Research suggests that 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine interacts with certain enzymes, receptors, and ion channels . Its potential neuroprotective effects could be explored in conditions like neurodegenerative diseases or ischemic stroke. Investigating its impact on neuronal survival, synaptic plasticity, and neurotransmitter release is essential.

Cancer Research

The phenyl-substituted naphthyridine derivatives have been investigated for their antitumor properties . 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine could be evaluated for its cytotoxic effects, potential inhibition of cancer cell proliferation, and interaction with oncogenic pathways.

作用機序

Target of Action

The primary target of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity and certain types of calcium channels .

Mode of Action

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine acts as an antagonist to the A1 adenosine receptor . By binding to this receptor, it prevents the action of adenosine, thereby modulating the activity of certain enzymes, receptors, and ion channels .

Biochemical Pathways

The interaction of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine with the A1 adenosine receptor can affect various biochemical pathways. For instance, it can inhibit the adenylate cyclase activity, leading to a decrease in the level of cyclic adenosine monophosphate (cAMP) within the cell .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 6 mg/ml, but insoluble in water . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents or carriers.

Result of Action

The antagonistic action of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine on the A1 adenosine receptor can lead to various molecular and cellular effects. For instance, it can modulate the activity of certain enzymes, receptors, and ion channels . Additionally, some 1,8-naphthyridine derivatives are known to bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription, leading to the suppression of cancer cell growth .

Action Environment

The action, efficacy, and stability of 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity.

将来の方向性

The future directions for research on 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine and related compounds could involve further exploration of their biological activities and potential applications. Given their role as adenosine receptor antagonists, these compounds could be investigated for potential therapeutic uses. Additionally, their synthesis methods could be optimized for efficiency and environmental impact .

特性

IUPAC Name |

7-chloro-2-phenyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-7-6-10-12(18)8-11(16-14(10)17-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCUNIPKMPNPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)N=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017394 | |

| Record name | 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |

CAS RN |

286411-09-4 | |

| Record name | 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B3034949.png)

![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)